molecular formula C12H8N2O2 B3355714 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid CAS No. 63385-12-6

1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid

Cat. No.: B3355714
CAS No.: 63385-12-6
M. Wt: 212.2 g/mol
InChI Key: KEVVIZLJCBTAQB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid is an organic compound belonging to the class of pyrroloquinoline quinones. This compound is characterized by its tricyclic structure, which includes a pyrrole ring fused to a quinoline moiety.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid typically involves the reaction of trimethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate with sodium carbonate in water at 30°C for 24 hours. Alternatively, potassium carbonate can be used in water at temperatures ranging from 25°C to 80°C . Industrial production methods often employ green chemistry principles to optimize yield and reduce environmental impact.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid involves its role as a redox cofactor. It participates in electron transfer reactions, facilitating the oxidation and reduction of various substrates. The compound interacts with molecular oxygen, leading to the formation of hydrogen peroxide and other reactive oxygen species, which play a role in its biological effects . Key molecular targets include bacterial dehydrogenases and mitochondrial proteins involved in energy production .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid is unique due to its tricyclic structure and redox-active properties. Similar compounds include:

Properties

IUPAC Name

1H-pyrrolo[2,3-f]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)10-6-7-3-4-9-8(11(7)14-10)2-1-5-13-9/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVVIZLJCBTAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2NC(=C3)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491005
Record name 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63385-12-6
Record name 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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